2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

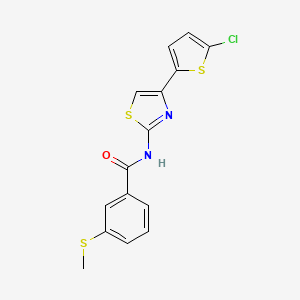

The compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This particular derivative is of interest due to its potential biological activities, which have been explored in various studies. For instance, derivatives of this compound have been synthesized and evaluated for their urease inhibitory activities, which could have implications in the treatment of diseases related to the urease enzyme .

Synthesis Analysis

The synthesis of related 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives has been reported to be efficient and to yield high isolated yields. The process involves starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide. This multi-step synthesis results in a series of compounds with potential urease inhibitory activity . Another study describes the synthesis of 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazole derivatives, which also includes steps such as alkylation and acetylation, indicating the versatility of thiadiazole derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has been characterized as near "V" shaped with the angles between the two aromatic planes being approximately 84°. These compounds exhibit various intermolecular interactions, including hydrogen bonds and halogen interactions, which contribute to their three-dimensional arrays in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be inferred from the synthesis processes and the types of reactions they undergo. For example, the alkylation and acetylation reactions mentioned in the synthesis of 2-amino-[1,3,4]thiadiazole derivatives suggest that these compounds can participate in nucleophilic substitution reactions. Additionally, the cyclization steps involved in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid indicate the potential for these compounds to form rings under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be deduced. For instance, the crystalline structures of related acetamides suggest solid-state stability and the potential for forming crystalline materials with defined melting points. The intermolecular interactions observed in these structures also imply a certain degree of solubility in polar solvents due to the presence of hydrogen bond donors and acceptors .

科学的研究の応用

Molecular Modeling and Pharmacological Evaluation

A study involved the design, synthesis, and pharmacological evaluation of 1,3,4-thiadiazoles, including derivatives similar to "2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide", as anti-inflammatory and analgesic agents. These compounds were evaluated for their potential anti-inflammatory activity, with some showing significant in vitro activity. The study also explored the structure-based drug design to understand the compounds' specificity against the COX-2 enzyme, suggesting their therapeutic potential in inflammation and pain management (Shkair et al., 2016).

Anticancer Activity

Research on novel 1,3,4-thiadiazole derivatives, including those structurally related to "this compound", has been conducted to explore their anticancer properties. These studies focused on the synthesis of new derivatives and their evaluation against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Some compounds exhibited promising cytotoxic activity, indicating their potential as anticancer agents (Çevik et al., 2020).

Synthesis and Biological Evaluation

Another area of research involves the synthesis and biological evaluation of imidazothiadiazole analogs, derived from precursors including "this compound". These compounds were synthesized and subjected to DFT calculations for structural and spectral analysis. The anticancer screening of these compounds showed potent cytotoxic results against breast cancer cell lines, suggesting their application in cancer therapy (Abu-Melha, 2021).

作用機序

Target of Action

The primary target of the compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with IC50 of 2.85 µM .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which colonizes the human stomach and causes gastrointestinal infection .

Result of Action

The inhibition of urease by the compound disrupts the conversion of urea to ammonia and carbon dioxide, thereby affecting the pH balance essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .

将来の方向性

The future directions for research on “2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide” and similar compounds could involve further evaluation of their biological activities. For instance, one study found that similar compounds showed high activity against the urease enzyme, suggesting they could be promising candidates for further evaluation .

特性

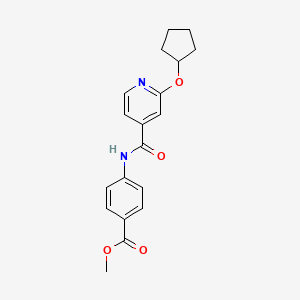

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS2/c1-5(2)3-10-6(13)4-14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEIYJXUVINSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)